molecular formula C10H12N2 B032681 3-(Benzylamino)propanenitrile CAS No. 706-03-6

3-(Benzylamino)propanenitrile

Cat. No.: B032681
CAS No.: 706-03-6
M. Wt: 160.22 g/mol
InChI Key: MWTGBAURSCEGSL-UHFFFAOYSA-N
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Description

3-(Benzylamino)propionitrile is an organic compound with the molecular formula C10H12N2. It is a clear, colorless liquid that is used as a building block in the synthesis of various biologically active compounds. The compound is known for its role in aza-type Michael reactions and is often utilized in the preparation of chiral intermediates.

Safety and Hazards

3-(Benzylamino)propionitrile is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Benzylamino)propionitrile can be synthesized through the reaction of 3-bromopropionitrile with benzylamine. This reaction typically occurs under mild conditions and involves the nucleophilic substitution of the bromine atom by the benzylamine group .

Industrial Production Methods

While specific industrial production methods for 3-(Benzylamino)propionitrile are not widely documented, the compound is generally produced in laboratory settings using standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)propionitrile undergoes various chemical reactions, including:

    Aza-type Michael reactions: This involves the addition of amines to α,β-unsaturated nitriles.

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Benzylamino)propionitrile primarily involves its role as a nucleophile in aza-type Michael reactions. The benzylamino group acts as a nucleophilic center, attacking electrophilic carbon atoms in α,β-unsaturated nitriles. This leads to the formation of new carbon-nitrogen bonds and the generation of chiral intermediates .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)propionitrile: Similar in structure but with a methyl group instead of a benzyl group.

    3-Aminopropionitrile: Lacks the benzyl group, making it less sterically hindered.

    3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-amino-propionitrile: Contains a pyrazole ring, adding complexity to its structure.

Uniqueness

3-(Benzylamino)propionitrile is unique due to its benzyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral intermediates and biologically active compounds .

Properties

IUPAC Name

3-(benzylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTGBAURSCEGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220889
Record name 3-(Benzylamino)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706-03-6
Record name 3-[(Phenylmethyl)amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzylamino)propionitrile
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Record name 3-(Benzylamino)propionitrile
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Record name 3-(benzylamino)propionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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